molecular formula C26H26N2O3 B14927165 1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole

1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole

Cat. No.: B14927165
M. Wt: 414.5 g/mol
InChI Key: TWFLEHHZBJPOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes methoxybenzyl and methoxyphenyl groups attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole under reflux conditions. The reaction is often catalyzed by acids or bases, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Methoxybenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives. Common reagents and conditions for these reactions include acidic or basic environments, elevated temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways . These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and neuroprotective activities.

Comparison with Similar Compounds

1-(4-Methoxybenzyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole can be compared to other similar compounds, such as:

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

3,5-bis(3-methoxyphenyl)-1-[(4-methoxyphenyl)methyl]-4-methylpyrazole

InChI

InChI=1S/C26H26N2O3/c1-18-25(20-7-5-9-23(15-20)30-3)27-28(17-19-11-13-22(29-2)14-12-19)26(18)21-8-6-10-24(16-21)31-4/h5-16H,17H2,1-4H3

InChI Key

TWFLEHHZBJPOTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=CC=C(C=C3)OC)C4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.